1-(4-Amino-2-mercaptophenyl)-1-bromopropan-2-one 1-(4-Amino-2-mercaptophenyl)-1-bromopropan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20540398
InChI: InChI=1S/C9H10BrNOS/c1-5(12)9(10)7-3-2-6(11)4-8(7)13/h2-4,9,13H,11H2,1H3
SMILES:
Molecular Formula: C9H10BrNOS
Molecular Weight: 260.15 g/mol

1-(4-Amino-2-mercaptophenyl)-1-bromopropan-2-one

CAS No.:

Cat. No.: VC20540398

Molecular Formula: C9H10BrNOS

Molecular Weight: 260.15 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Amino-2-mercaptophenyl)-1-bromopropan-2-one -

Specification

Molecular Formula C9H10BrNOS
Molecular Weight 260.15 g/mol
IUPAC Name 1-(4-amino-2-sulfanylphenyl)-1-bromopropan-2-one
Standard InChI InChI=1S/C9H10BrNOS/c1-5(12)9(10)7-3-2-6(11)4-8(7)13/h2-4,9,13H,11H2,1H3
Standard InChI Key HCPWIXDFPKKSLR-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=C(C=C(C=C1)N)S)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 1-(4-Amino-2-mercaptophenyl)-1-bromopropan-2-one features a propan-2-one (acetone) backbone substituted with a bromine atom at the first carbon and a 4-amino-2-mercaptophenyl group at the same position . The phenyl ring’s substitution pattern creates electronic asymmetry, with the amino group acting as an electron donor and the mercapto group contributing nucleophilic character. The bromine atom, a strong leaving group, enhances the compound’s electrophilicity, making it reactive in substitution reactions .

Key Physicochemical Parameters

The compound’s physical properties are critical for its handling and application in synthetic processes:

PropertyValueSource
Molecular FormulaC₉H₁₀BrNOS
Molecular Weight260.15 g/mol
Density1.579 ± 0.06 g/cm³ (Predicted)
Boiling Point391.4 ± 42.0 °C (Predicted)
pKa6.29 ± 0.48 (Predicted)
SolubilityOrganic solvents (e.g., DMF, DMSO)Inferred from

The predicted boiling point and density, derived from computational models, suggest stability under standard laboratory conditions, while the moderate pKa indicates partial ionization in aqueous environments . Solubility in polar aprotic solvents like dimethylformamide (DMF) aligns with its use in catalytic reactions.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 1-(4-Amino-2-mercaptophenyl)-1-bromopropan-2-one typically involves sequential functionalization of a phenylpropanone precursor. A plausible route includes:

  • Bromination: Introduction of bromine at the α-position of propan-2-one using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under radical or electrophilic conditions.

  • Amination and Thiolation: Sequential substitution of the phenyl ring with amino and mercapto groups via nitration-reduction and thiolation steps, respectively .

Industrial-scale production may employ continuous flow reactors to enhance yield and purity, as seen in analogous brominated ketone syntheses. Optimizing reaction parameters—such as temperature (40–60°C for bromination) and solvent polarity—is crucial to minimize side reactions like oxidation of the thiol group .

Analytical Characterization

Purity levels exceeding 98% are routinely achieved, as verified by high-performance liquid chromatography (HPLC) . Nuclear magnetic resonance (NMR) spectroscopy confirms structural assignments:

  • ¹H NMR: Resonances for the aromatic protons (δ 6.8–7.5 ppm), amino group (δ 5.2 ppm, broad), and thiol proton (δ 3.1 ppm) .

  • ¹³C NMR: Signals corresponding to the carbonyl carbon (δ 205 ppm), brominated carbon (δ 45 ppm), and aromatic carbons (δ 115–150 ppm) .

Reactivity and Mechanistic Insights

Nucleophilic Substitution Reactions

The bromine atom’s electrophilicity facilitates nucleophilic substitutions, enabling the formation of carbon-heteroatom bonds. For example, reaction with amines yields secondary amines, while treatment with thiols produces disulfides :

C₉H₁₀BrNOS+RNH₂C₉H₁₀N₂OS+HBr[3][6]\text{C₉H₁₀BrNOS} + \text{RNH₂} \rightarrow \text{C₉H₁₀N₂OS} + \text{HBr} \quad[3][6]

Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states.

Oxidation and Redox Behavior

The mercapto group (-SH) is prone to oxidation, forming disulfide bridges (-S-S-) under mild oxidative conditions (e.g., H₂O₂ or O₂) . This property is exploitable in polymer chemistry for cross-linking applications:

2C₉H₁₀BrNOS+H₂O₂C₉H₁₀BrNOS-S-S-OC₉H₁₀BrN+2H₂O[6]2 \, \text{C₉H₁₀BrNOS} + \text{H₂O₂} \rightarrow \text{C₉H₁₀BrNOS-S-S-OC₉H₁₀BrN} + 2 \, \text{H₂O} \quad[6]

Applications in Pharmaceutical and Material Sciences

Drug Intermediate Synthesis

The compound serves as a key intermediate in synthesizing kinase inhibitors and antimicrobial agents. Its bromine and thiol groups enable site-specific modifications, such as Suzuki-Miyaura couplings for biaryl formation . Recent studies highlight its role in developing proteolysis-targeting chimeras (PROTACs), where its electrophilicity facilitates linker-arm attachment .

Polymer and Nanomaterial Development

In materials science, the thiol group’s ability to form self-assembled monolayers (SAMs) on gold surfaces is leveraged for sensor fabrication . Additionally, its participation in thiol-ene click chemistry enables the synthesis of dendrimers and hydrogels with tailored mechanical properties .

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